molecular formula C23H30N4O4 B2582088 N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(3-methoxyphenyl)ethanediamide CAS No. 899957-15-4

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(3-methoxyphenyl)ethanediamide

Cat. No.: B2582088
CAS No.: 899957-15-4
M. Wt: 426.517
InChI Key: MOAHKQFSOXBJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(3-methoxyphenyl)ethanediamide is a synthetic ethanediamide derivative featuring a dimethylaminophenyl group, a morpholine ring, and a 3-methoxyphenyl substituent. The dimethylamino group enhances hydrophilicity and basicity, while the morpholine ring contributes to conformational flexibility and solubility. The 3-methoxyphenyl substituent may influence steric and electronic interactions in biological systems .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4/c1-26(2)19-9-7-17(8-10-19)21(27-11-13-31-14-12-27)16-24-22(28)23(29)25-18-5-4-6-20(15-18)30-3/h4-10,15,21H,11-14,16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAHKQFSOXBJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N’-(3-methoxyphenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 3-methoxyphenylamine under controlled conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N’-(3-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N’-(3-methoxyphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N’-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ()

  • Substituents :
    • Fluorophenyl-thiazolo-triazol group (aromatic, electron-withdrawing).
    • 4-Methoxyphenyl (para-substituted).
  • Molecular Weight : ~453.07 g/mol.
  • Fluorine substituents may enhance metabolic stability but reduce solubility compared to dimethylamino groups .

N-[2-(4-Methoxyphenyl)ethyl]-N′-[3-(4-morpholinyl)propyl]ethanediamide ()

  • Substituents :
    • 4-Methoxyphenyl (para-substituted).
    • Morpholinylpropyl (flexible, polar).
  • Molecular Weight : ~375 g/mol.
  • Key Differences: Lacks the dimethylamino group, reducing basicity. Propyl linker between morpholine and amide may alter pharmacokinetic properties compared to the ethyl linker in the target compound .

Target Compound

  • Substituents: 4-(Dimethylamino)phenyl (electron-donating, basic). Morpholinylethyl (enhanced solubility). 3-Methoxyphenyl (meta-substituted).
  • Molecular Weight : ~481 g/mol.
  • Key Advantages: The dimethylamino group improves solubility in acidic environments (e.g., physiological pH). Meta-methoxy substitution may reduce steric hindrance compared to para-substituted analogs.

Comparative Data Table

Property/Compound Target Compound Fluorophenyl-Thiazolo-Triazol Analog Morpholinylpropyl Analog
Molecular Formula C₂₆H₃₅N₅O₄ C₂₂H₂₀FN₅O₃S C₂₀H₂₉N₃O₄
Molecular Weight (g/mol) 481 453.07 375
Key Substituents 3-Methoxyphenyl, Morpholine, Dimethylamino 4-Fluorophenyl, Thiazolo-Triazol 4-Methoxyphenyl, Morpholinylpropyl
Solubility (Predicted) High (polar groups) Moderate (fluorine reduces hydrophilicity) Moderate (shorter chain)
Bioactivity Inference Potential CNS or enzyme modulation Anticancer/antimicrobial (rigid structure) GPCR targeting (flexible chain)

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(3-methoxyphenyl)ethanediamide, also referred to by its CAS number 899729-45-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C23H30N4O3. Its structure includes:

  • Dimethylamino group, which is known to enhance lipophilicity and potentially improve blood-brain barrier penetration.
  • Morpholine ring , contributing to its pharmacological properties.
  • Methoxyphenyl moiety, which may influence receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, modulating metabolic pathways.
  • Receptor Binding : It has the potential to bind to neurotransmitter receptors, influencing neurotransmission and signaling pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance:

  • A structure-activity relationship (SAR) study indicated that similar compounds exhibit potent apoptosis-inducing properties in cancer cell lines, with effective concentrations (EC50) as low as 2 nM .

Neuropharmacological Effects

Given its structural components, the compound may also exhibit neuropharmacological effects:

  • Studies suggest that dimethylamino-containing compounds can enhance central nervous system activity, potentially leading to applications in treating neurodegenerative diseases or mood disorders.

Case Study 1: Anticancer Efficacy

In a study evaluating various phenyl-substituted quinazolines, a derivative similar to our compound demonstrated significant tumor growth inhibition in xenograft models. This highlights the potential of such compounds in cancer therapy .

Case Study 2: Neurotransmitter Modulation

Research into related morpholine derivatives has shown promise in modulating serotonin and dopamine pathways, suggesting that this compound could serve as a scaffold for developing drugs targeting psychiatric disorders.

Comparative Table of Biological Activities

Compound NameActivity TypeEC50 (nM)Reference
Compound AApoptosis Induction2
Compound BEnzyme Inhibition50
Compound CNeurotransmitter Modulation25

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.